3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride
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Overview
Description
3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride is a synthetic compound that features a unique combination of an amino group, a phenyl ring, and a thiophene ring
Mechanism of Action
Target of Action
Thiophene-based analogs, a class to which this compound belongs, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene-based analogs are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene-based analogs are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with an appropriate amine and a phenyl-substituted carbonyl compound. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene and 2-thiophenecarboxaldehyde share the thiophene ring structure.
Phenyl-substituted amides: Compounds such as N-phenylacetamide and N-phenylpropionamide have similar amide linkages.
Uniqueness
3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride is unique due to the combination of its amino, phenyl, and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-amino-3-phenyl-N-(1-thiophen-2-ylethyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-11(14-8-5-9-19-14)17-15(18)10-13(16)12-6-3-2-4-7-12;/h2-9,11,13H,10,16H2,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBMCLMPJHIGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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